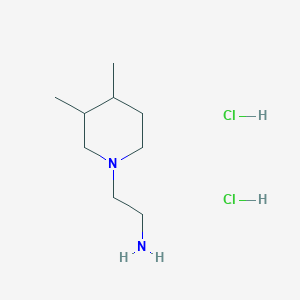

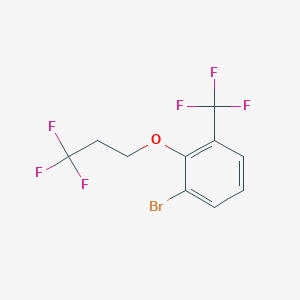

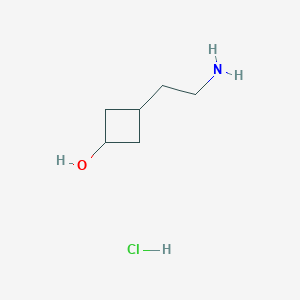

![molecular formula C10H11Cl2FN2S B1447048 [4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine dihydrochloride CAS No. 1803587-92-9](/img/structure/B1447048.png)

[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine dihydrochloride

Overview

Description

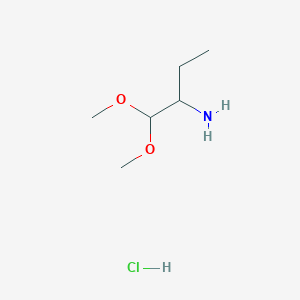

“[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine dihydrochloride” is a chemical compound with the molecular formula C10H11Cl2FN2S . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringFC1=CC=C(C=C1)C2=CSC(CN)=N2 . The InChI code for this compound is 1S/C10H9FN2S/c11-8-3-1-7(2-4-8)9-6-14-10(5-12)13-9/h1-4,6H,5,12H2 .

Scientific Research Applications

Chemical and Biological Properties of 1,3-Azoles

1,3-Azoles, including thiazoles, possess significant chemical and biological properties, making them a cornerstone in pharmaceutical research. Their synthesis, chemical transformations, and biological activities have been thoroughly reviewed. Specifically, the synthesis methods of 4-phosphorylated derivatives of 1,3-azoles, which show a wide range of activities such as insectoacaricidal, antihypertensive, and neurodegenerative activities, are of particular interest. These compounds are part of complex natural molecules and synthetic drugs, highlighting their versatility and potential in therapeutic applications (Abdurakhmanova et al., 2018).

Synthesis of 2-Fluoro-4-bromobiphenyl

The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of several pharmaceuticals, represents the practicality of utilizing fluoroaromatic compounds in drug synthesis. This compound serves as a precursor for more complex structures, showcasing the importance of fluoroaromatics in designing potent pharmaceutical agents (Qiu et al., 2009).

Optoelectronic Materials from Quinazolines and Pyrimidines

Quinazolines and pyrimidines, often incorporating fluorophenyl groups, play a critical role in the development of optoelectronic materials. Their applications in organic light-emitting diodes, photovoltaic cells, and as phosphorescent materials highlight the intersection of organic chemistry and materials science. This demonstrates the broader utility of fluorophenyl derivatives beyond pharmaceuticals into advanced materials technology (Lipunova et al., 2018).

Cytochrome P450 Inhibitors

Cytochrome P450 enzymes play a pivotal role in drug metabolism. The development of selective chemical inhibitors for these enzymes, including compounds with fluorophenyl moieties, is crucial for understanding drug-drug interactions and for the development of safer therapeutic agents. This research underscores the importance of fluorophenyl derivatives in probing biological systems and in the development of therapeutic agents with improved safety profiles (Khojasteh et al., 2011).

Safety and Hazards

Mechanism of Action

Mode of Action

The exact mode of action of [4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine dihydrochloride is currently unknown due to the lack of specific information . The compound’s interaction with its targets and the resulting changes would need to be investigated through detailed biochemical and pharmacological studies.

Properties

IUPAC Name |

[4-(2-fluorophenyl)-1,3-thiazol-2-yl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2S.2ClH/c11-8-4-2-1-3-7(8)9-6-14-10(5-12)13-9;;/h1-4,6H,5,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRNTXYMPAAZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)CN)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

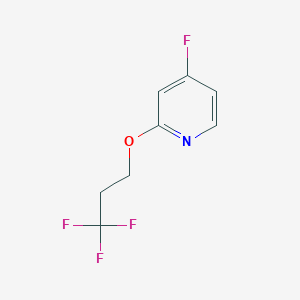

![2,2,2-trichloro-1-[1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1446985.png)